molecular formula C6H8N2O2S B555702 2-Amino-3-(thiazol-2-yl)propanoic acid CAS No. 1596-65-2

2-Amino-3-(thiazol-2-yl)propanoic acid

Cat. No.: B555702
CAS No.: 1596-65-2
M. Wt: 172.21 g/mol
InChI Key: PXFXXRSFSGRBRT-UHFFFAOYSA-N
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Description

2-Amino-3-(thiazol-2-yl)propanoic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Scientific Research Applications

2-Amino-3-(thiazol-2-yl)propanoic acid has diverse applications in scientific research:

Safety and Hazards

As with any chemical compound, safety and hazards associated with “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds should be carefully considered. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which include this compound, can possess various biological activities

Cellular Effects

Preliminary studies suggest that some thiazole derivatives may have growth regulating effects on certain plants

Molecular Mechanism

It is known that thiazole derivatives can interact with various biomolecules , but specific binding interactions with 2-Amino-3-(thiazol-2-yl)propanoic acid, enzyme inhibition or activation, and changes in gene expression need to be further investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with amino acids. One common method includes the condensation of 2-aminothiazole with a suitable α-halo acid under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.

    Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions, where halogenated compounds or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(thiazol-2-yl)propanoic acid is unique due to its combination of the thiazole ring and the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXXRSFSGRBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405545
Record name beta-(2-Thiazolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-65-2
Record name beta-(2-Thiazolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Thiazolyl)-DL-alanine
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